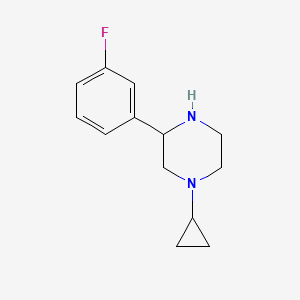

1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-3-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUKABXUMAHDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural & Physicochemical Profiling of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine: A Lead Optimization Perspective

This technical guide provides an in-depth structural and pharmacological analysis of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine , a specific scaffold likely belonging to the class of monoamine transporter ligands.

Scope Note: This analysis strictly interprets the nomenclature "3-(3-fluorophenyl)" as a carbon-substituted (C3) piperazine, creating a chiral center, rather than the more common N-substituted (4-aryl) piperazines found in serotonin agonists.

Structural Architecture & Stereochemistry

The molecule comprises a piperazine core functionalized at the N1 position with a cyclopropyl group and at the C3 position with a 3-fluorophenyl ring. This specific substitution pattern creates a distinct pharmacological profile compared to classical N-arylpiperazines (e.g., mCPP).

The C3-Chiral Center

Unlike N-substituted piperazines, the attachment of the fluorophenyl group at Carbon-3 introduces a chiral center.

-

Stereochemical Implication: The (S)- and (R)-enantiomers will exhibit distinct binding affinities. In analogous 3-phenylpiperazine monoamine reuptake inhibitors, the (S)-enantiomer often displays higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Conformational Lock: The bulky C3-aryl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, locking the piperazine ring into a specific chair conformation.

The Cyclopropyl "Fatty" Anchor

The N1-cyclopropyl group is a critical bioisostere for isopropyl or ethyl groups but offers unique advantages:

-

Metabolic Stability: The strained C-C bonds of the cyclopropyl ring (approx. 27 kcal/mol strain energy) are surprisingly resistant to cytochrome P450 oxidative dealkylation compared to standard alkyl chains.

-

Basicity Modulation: The

-like character of the cyclopropyl carbons increases the s-character of the nitrogen lone pair, slightly reducing the pKa of N1 compared to an N-isopropyl analog. This improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

Fluorine Substitution Effects

The meta-fluorine (3-F) atom on the phenyl ring serves two functions:

-

Metabolic Blocking: It blocks the metabolically vulnerable C3/C4 positions on the phenyl ring from hydroxylation.

-

Electronic Withdrawal: The inductive effect (

) reduces the electron density of the aromatic ring, potentially enhancing

Physicochemical Properties (Predicted)

The following data summarizes the predicted properties crucial for drug-likeness.

| Property | Value (Predicted) | Impact on developability |

| Molecular Formula | Low MW favors high ligand efficiency. | |

| Molecular Weight | 220.29 g/mol | Ideal for CNS penetration (< 400). |

| LogP | 2.1 - 2.4 | Optimal lipophilicity for BBB crossing. |

| TPSA | ~15-20 Ų | Highly permeable (CNS cutoff is < 90 Ų). |

| pKa (N4-H) | ~9.8 | Basic secondary amine; exists as cation at pH 7.4. |

| pKa (N1-Cyclopropyl) | ~6.5 - 7.0 | Less basic due to cyclopropyl electronic effects. |

| H-Bond Donors | 1 (N4-H) | Critical for anchoring (e.g., Aspartate in DAT). |

Synthetic Accessibility & Protocols

Synthesis of C3-arylpiperazines is more complex than N-aryl analogs. The most robust route involves the reduction of a pyrazine precursor followed by selective N-alkylation.

Retrosynthetic Strategy

-

Core Formation: Condensation of 3-fluorophenylglyoxal with ethylenediamine (or reduction of 2-(3-fluorophenyl)pyrazine).

-

Resolution: Separation of enantiomers via tartaric acid crystallization.

-

N-Functionalization: Reductive amination or Chan-Lam coupling to install the cyclopropyl group.

Detailed Protocol: N-Cyclopropylation via Chan-Lam Coupling

Direct alkylation with cyclopropyl halides is low-yielding due to ring opening. A copper-catalyzed coupling is recommended for high precision.

Reagents:

-

Substrate: 2-(3-fluorophenyl)piperazine (1.0 eq)

-

Reagent: Cyclopropylboronic acid (2.0 eq)

-

Catalyst:

(1.0 eq) -

Ligand: 2,2'-Bipyridine (1.0 eq)

-

Base:

(2.0 eq) -

Solvent: Dichloroethane (DCE) at 70°C.

Step-by-Step Workflow:

-

Activation: In a dry round-bottom flask, dissolve

and 2,2'-bipyridine in hot DCE to form the active blue complex. -

Addition: Add 2-(3-fluorophenyl)piperazine and cyclopropylboronic acid.

-

Oxygenation: The reaction requires an oxidative atmosphere. Attach a balloon filled with

or dry air. -

Heating: Stir vigorously at 70°C for 12-16 hours. Monitor via TLC (Mobile phase: 9:1 DCM/MeOH).

-

Workup: Quench with aqueous

to chelate copper. Extract with DCM (3x). -

Purification: The secondary amine (N4) may compete, but steric hindrance at C3 usually directs alkylation to N1 (distal). If selectivity is poor, use N4-Boc protection prior to coupling.

Biological Implications & Pharmacophore Mapping

Based on the structural homology to Phenmetrazine and 3-Phenylpiperazine derivatives, this molecule is predicted to act as a Monoamine Transporter Inhibitor .

Mechanism of Action Hypothesis

-

Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Binding Mode: The protonated N4-amine forms an ionic bond with the conserved Aspartate residue (Asp79 in DAT). The 3-fluorophenyl group occupies the hydrophobic S1 pocket.

-

Selectivity: The N-cyclopropyl group often enhances NET selectivity over SERT compared to N-methyl analogs.

Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic pathway.

Caption: Synthetic pathway from pyrazine precursor to the final chiral scaffold, highlighting key SAR features.

Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed:

-

1H NMR (CDCl3):

-

Cyclopropyl: Multiplets at

0.4–0.6 ppm (4H) and -

Piperazine Ring: Complex multiplets at

2.8–3.2 ppm. The C3-H proton will appear as a doublet of doublets (dd) around -

Aromatic: Multiplet at

6.9–7.3 ppm (3-F substitution pattern).

-

-

19F NMR: Single peak around

-113 ppm (characteristic of meta-fluoro). -

Mass Spectrometry (ESI+):

-

Parent ion

. -

Fragmentation: Loss of cyclopropyl group (

) is a common diagnostic fragment.

-

References

-

Review of 3-Arylpiperazines

- Title: "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands."

- Source:Molecules (2020).

-

URL:[Link]

- Relevance: Establishes the pharmacophore model for C3-substituted vs N-substituted piperazines.

-

Synthesis Methodology (Chan-Lam)

- Title: "Copper-promoted N-cyclopropylation of amines and amides with cyclopropylboronic acid."

- Source:Tetrahedron Letters (2011).

-

URL:[Link]

- Relevance: Provides the specific protocol for installing the cyclopropyl group on the piperazine nitrogen.

-

Cyclopropyl Bioisosterism

- Title: "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."

- Source:Journal of Medicinal Chemistry (2016).

-

URL:[Link]

- Relevance: Validates the metabolic stability and pKa modul

-

Fluorine in Medicinal Chemistry

- Title: "Fluorine in Medicinal Chemistry."

- Source:Journal of Medicinal Chemistry (2008).

-

URL:[Link]

- Relevance: Explains the metabolic blocking and electronic effects of the 3-fluorophenyl substitution.

1-Cyclopropyl-3-(3-fluorophenyl)piperazine CAS number and chemical properties

An In-depth Technical Guide to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a novel piperazine derivative with significant potential in central nervous system (CNS) research and drug development. While a dedicated CAS number for this specific molecule is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its structure combines two pharmacologically significant moieties: 1-cyclopropylpiperazine and a substituted phenylpiperazine. By examining the well-documented properties and synthesis routes of its constituent parts and related analogs, we can construct a robust predictive profile. This guide outlines its probable chemical properties, proposes a viable synthetic pathway, discusses its potential pharmacological applications based on structure-activity relationships, provides protocols for its analytical characterization, and details essential safety and handling procedures.

Chemical Identity and Predicted Properties

This compound is a disubstituted piperazine. The core piperazine ring is substituted at the N1 position with a cyclopropyl group and at the C3 position with a 3-fluorophenyl group. The cyclopropyl group is known to enhance metabolic stability and receptor binding affinity in many drug candidates, while the fluorophenylpiperazine scaffold is a classic feature of many CNS-active agents.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₃H₁₇FN₂ | Calculated from the chemical structure. |

| Molecular Weight | 220.29 g/mol | Calculated from the molecular formula. |

| Probable CAS Number | Not assigned / Not publicly indexed | A comprehensive search of chemical databases did not yield a specific CAS number for this structure. |

| Appearance | Predicted to be a crystalline solid or oil | Based on analogs like 1-(4-Fluorophenyl)piperazine (solid) and 1-Cyclopropylpiperazine (liquid)[1]. The larger structure suggests a higher melting point. |

| Solubility | Likely soluble in organic solvents (DMSO, Methanol) | Phenylpiperazine hydrochlorides are often soluble in water and alcohols[2][3]. The free base form is expected to be soluble in common organic solvents. |

| pKa | ~8.5 - 9.5 | The secondary amine in the piperazine ring is basic. The pKa of 1-cyclopropylpiperazine is predicted to be 9.23[4]. |

Pharmacological Profile: An Analysis of Structural Analogs

The predicted pharmacological activity of the target compound is derived from the known effects of its core components.

-

The Phenylpiperazine Moiety: Phenylpiperazines are privileged scaffolds in neuroscience. The position of the fluorine atom is critical. Analogs like para-Fluorophenylpiperazine (pFPP) and meta-Fluorophenylpiperazine (mFPP) are known to interact with the serotonin system. pFPP acts primarily as a 5-HT₁A receptor agonist and also shows affinity for 5-HT₂A and 5-HT₂C receptors[5]. It also inhibits the reuptake of serotonin and norepinephrine[5]. Similarly, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), a close structural analog, is a known serotonin releasing agent[6]. This strongly suggests that this compound will exhibit significant activity at serotonergic (5-HT) and potentially dopaminergic (D₂) receptors, making it a candidate for investigation in mood disorders, anxiety, or psychosis[7].

-

The 1-Cyclopropylpiperazine Moiety: 1-Cyclopropylpiperazine (CAS: 20327-23-5) is a widely used building block in medicinal chemistry for creating CNS-targeting agents, including antidepressants and anxiolytics[1][4]. The cyclopropyl group often imparts favorable properties such as increased potency and improved metabolic stability. Its inclusion in the target molecule is a rational design choice for enhancing drug-like characteristics.

Based on this analysis, the target compound is hypothesized to be a modulator of serotonin and/or dopamine receptors, meriting investigation for its potential as an antidepressant, anxiolytic, or novel antipsychotic agent.

Proposed Synthesis and Purification Workflow

Synthesizing this specific C3-substituted piperazine requires a strategic approach. A plausible and efficient method involves the N-alkylation of a pre-formed 3-(3-fluorophenyl)piperazine intermediate. This approach offers better control over regioselectivity compared to attempting to construct the piperazine ring with all substituents present.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(3-Fluorophenyl)piperazine (Intermediate 2)

-

Reaction Setup: To a solution of 1-(3-Fluorophenyl)ethan-1,2-diol (Intermediate 1 ) in dichloromethane (DCM), add Dess-Martin periodinane in portions at 0°C.

-

Oxidation: Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the diol.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

Reductive Amination: Dissolve the crude aldehyde and N-Boc-ethylenediamine in methanol. Add sodium cyanoborohydride and a catalytic amount of acetic acid.

-

Cyclization & Deprotection: Stir the mixture overnight. Upon completion, concentrate the solvent. Treat the residue with 4M HCl in dioxane to effect simultaneous cyclization and Boc-deprotection.

-

Purification: Neutralize the reaction mixture and purify the resulting 3-(3-fluorophenyl)piperazine (Intermediate 2 ) via column chromatography.

Step 2: N-Cyclopropylation to Yield Final Product (3)

-

Reaction Setup: In a sealed vessel, combine 3-(3-fluorophenyl)piperazine (Intermediate 2 ), (1-ethoxycyclopropoxy)trimethylsilane, sodium cyanoborohydride, and zinc iodide in anhydrous methanol.

-

Alkylation: Heat the reaction mixture to 65°C and stir for 12-18 hours. Monitor progress by GC-MS.

-

Final Purification: Upon completion, cool the reaction, quench with ammonium hydroxide, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, This compound (3) , is purified using flash chromatography on silica gel.

Visualization: Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. 1-Cyclopropylpiperazine | 20327-23-5 [chemicalbook.com]

- 5. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. researchgate.net [researchgate.net]

Therapeutic potential of fluorophenylpiperazines in anxiety and depression

An In-depth Technical Guide to the Therapeutic Potential of Fluorophenylpiperazines in Anxiety and Depression

Introduction: The Serotonergic System as a Therapeutic Nexus

The neurobiology of anxiety and depression is profoundly complex, yet the serotonergic (5-HT) system remains a cornerstone of therapeutic intervention.[1] Dysfunction in serotonin signaling is strongly correlated with mood and anxiety regulation.[1] Key molecular entities within this system, such as the serotonin transporter (SERT) and specific serotonin receptors like the 5-HT1A receptor, have been validated as primary targets for anxiolytic and antidepressant pharmacotherapies.[2][3] The arylpiperazine scaffold has emerged as a versatile and indispensable pharmacophore in the development of novel Central Nervous System (CNS) active agents.[2][4]

This guide focuses on a specific subclass, the fluorophenylpiperazines, exploring their nuanced mechanisms of action, the rationale behind their preclinical evaluation, and their potential as next-generation therapeutics for anxiety and depressive disorders. We will delve into the technical methodologies required to characterize these compounds, providing not just protocols, but the scientific reasoning that underpins them.

Molecular Pharmacology of Fluorophenylpiperazines: A Dual-Action Hypothesis

Many fluorophenylpiperazine derivatives exhibit a multi-target engagement profile that is theoretically advantageous for treating the complex symptoms of anxiety and depression. Their primary mechanism often involves a dual action on the serotonin system.

A prominent example, para-fluorophenylpiperazine (pFPP), acts as a potent 5-HT1A receptor agonist while also inhibiting the reuptake of serotonin and norepinephrine.[5][6] This dual engagement is critical.

-

5-HT1A Receptor Agonism : The 5-HT1A receptor functions as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic receptor in key brain regions like the hippocampus and cortex.[7] Agonism at presynaptic autoreceptors reduces the firing rate of serotonin neurons, a mechanism that may contribute to anxiolytic effects. Postsynaptic agonism is believed to be a key component of the therapeutic effect of many antidepressants and anxiolytics.[3][8]

-

Serotonin Transporter (SERT) Inhibition : By blocking SERT, these compounds increase the synaptic concentration of serotonin, enhancing its availability to act on postsynaptic receptors. This is the classic mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs).

This combination of direct receptor agonism and reuptake inhibition allows for a multi-pronged modulation of the serotonergic system, which may offer a more rapid onset of action or broader efficacy compared to single-target agents.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective fluorophenylpiperazine ligands is guided by SAR studies. The position of the fluorine atom on the phenyl ring and the nature of the substituent at the N-4 position of the piperazine ring significantly influence receptor affinity and selectivity.

-

Substitution on the Phenyl Ring : The placement of electron-withdrawing groups like fluorine or chlorine can modulate affinity for various serotonin and dopamine receptors. For instance, studies on 1-(3-chlorophenyl)piperazines showed that elongating the N-4 alkyl chain significantly increases 5-HT1A affinity, highlighting the importance of hydrophobic interactions.[9]

-

N-4 Substituent : The group attached to the second nitrogen of the piperazine ring is a key determinant of the pharmacological profile. Linking arylpiperazines to other moieties, such as tetralin rings, has yielded compounds with very high affinity (IC50 = 0.50 nM) and selectivity for the 5-HT1A receptor.[10]

These SAR studies provide a rational basis for designing new chemical entities with optimized potency, selectivity, and pharmacokinetic properties.

| Compound Class | Key Structural Feature | Target Affinity (Example) | Reference |

| 1-(3-chlorophenyl)piperazines | N-4 n-hexyl chain | Ki = 2.67 nM (5-HT1A) | [9] |

| 1-phenyl-4-[ω-(tetralinyl)alkyl]piperazines | 5-methoxytetralin-1-yl on a 3-carbon chain | IC50 = 0.50 nM (5-HT1A) | [10] |

| Phenylpiperazine-Hydantoin Derivatives | Linker and hydantoin moiety | Ki = 11.9 nM (α1-AR) | [11] |

Preclinical Evaluation Workflow: A Self-Validating System

The journey from a synthesized compound to a potential clinical candidate involves a rigorous, multi-stage evaluation process. This workflow is designed to be self-validating, where the results from one stage inform the decisions and experimental design of the next.

Part 1: In Vitro Characterization

The initial phase aims to determine a compound's affinity for its molecular targets and its functional effect (e.g., agonist, antagonist).

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a specific radiolabeled ligand.[12][13]

-

Objective : To calculate the inhibitory constant (Ki) of the fluorophenylpiperazine derivative at the human 5-HT1A receptor.

-

Principle : The assay measures the displacement of a high-affinity radioligand (e.g., [3H]8-OH-DPAT) from the receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to a Ki value.

-

Methodology :

-

Membrane Preparation : Use commercially available membrane preparations from CHO or HEK cells stably expressing the human 5-HT1A receptor.[1] Alternatively, prepare membranes from rat hippocampal tissue.[12] The choice of a recombinant system ensures specificity to the human receptor subtype.

-

Assay Buffer : Prepare a buffer of 50 mM Tris-HCl, pH 7.4. This pH mimics physiological conditions and is standard for many receptor binding assays.

-

Reaction Setup : In a 96-well plate, combine:

-

Membrane preparation (typically 5-20 µg of protein).

-

Radioligand [3H]8-OH-DPAT at a final concentration near its Kd (e.g., 1 nM) to ensure a sensitive competition environment.[13]

-

Varying concentrations of the test fluorophenylpiperazine compound (e.g., from 10 pM to 10 µM).

-

Control for Non-Specific Binding : A set of wells containing a high concentration (e.g., 10 µM) of a known 5-HT ligand (like serotonin) to saturate all specific binding sites.[13]

-

Control for Total Binding : Wells containing only the membrane, radioligand, and buffer.

-

-

Incubation : Incubate the plate for 60 minutes at room temperature. This duration is typically sufficient to reach binding equilibrium.

-

Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to minimize dissociation of the radioligand from the receptor.

-

Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis :

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: [35S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) like 5-HT1A.[12]

-

Objective : To measure the ability of a fluorophenylpiperazine derivative to stimulate G-protein activation via the 5-HT1A receptor.

-

Principle : Agonist binding to a Gi/o-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds irreversibly upon G-protein activation. The amount of incorporated radioactivity is proportional to the level of receptor activation.

-

Methodology :

-

Reagents : Use the same membrane preparation as in the binding assay. Assay buffer typically includes 50 mM Tris-HCl, MgCl2, NaCl, and GDP (to ensure G-proteins are in their inactive state before stimulation).

-

Reaction Setup : In a 96-well plate, combine:

-

Membrane preparation (10-20 µg protein).

-

Varying concentrations of the test compound.

-

Control for Basal Activity : Wells with vehicle only.

-

Control for Maximum Stimulation : Wells with a known full agonist (e.g., serotonin or 8-OH-DPAT).

-

Assay buffer containing GDP (e.g., 10 µM).

-

Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.[12]

-

-

Incubation : Incubate for 60 minutes at 30°C. The higher temperature is required for the enzymatic GTP/GDP exchange process.

-

Harvesting & Quantification : The process is identical to the radioligand binding assay (filtration and scintillation counting).

-

Data Analysis :

-

Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve.

-

Interpretation : An Emax similar to the full agonist indicates a full agonist. A lower Emax indicates a partial agonist. No stimulation suggests an antagonist (which can be confirmed by its ability to block agonist-induced stimulation).

-

-

Part 2: In Vivo Behavioral Pharmacology

After in vitro validation, promising candidates are advanced to animal models to assess their effects on complex behaviors related to anxiety and depression. The choice of model is critical and depends on the specific hypothesis being tested.[14]

Protocol 3: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is one of the most widely used tests for screening potential anxiolytic drugs.[15][16]

-

Objective : To assess the anxiolytic-like effects of a fluorophenylpiperazine derivative in rodents.

-

Principle : The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze, as this indicates a reduction in fear and anxiety.[14]

-

Methodology :

-

Apparatus : A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

-

Animals : Male Swiss mice or Wistar rats are commonly used.[15] Animals should be habituated to the testing room for at least 1 hour before the experiment.

-

Procedure :

-

Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes). Include a vehicle control group and a positive control group (e.g., diazepam).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

-

-

Data Analysis : An automated tracking software is used to score the following parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation : A significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.[17] The locomotor data is crucial to rule out confounding effects of sedation or hyperactivity.

-

Protocol 4: The Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used screen for potential antidepressant drugs.[18][19]

-

Objective : To evaluate the antidepressant-like potential of a fluorophenylpiperazine derivative.

-

Principle : The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments reduce the duration of immobility, promoting active escape-oriented behaviors (swimming or climbing).[19]

-

Methodology :

-

Apparatus : A transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Animals : Male mice are typically used.

-

Procedure :

-

Data Analysis : The duration of immobility is typically scored during the last 4 minutes of the test by a trained observer blind to the treatment conditions or by automated software. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

Interpretation : A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.[8][19] This suggests the compound can promote active coping strategies in a stressful situation.

-

Pharmacokinetics and Metabolism

A compound's therapeutic potential is critically dependent on its pharmacokinetic profile. The metabolism of piperazine derivatives often involves cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[20][21]

Protocol 5: In Vitro Metabolic Stability Assay

-

Objective : To determine the rate at which a compound is metabolized by liver enzymes.

-

Principle : The test compound is incubated with human liver microsomes (which contain CYP enzymes) and a cofactor (NADPH) to initiate metabolism. The disappearance of the parent compound over time is measured.

-

Methodology :

-

Incubate the fluorophenylpiperazine derivative at a low concentration (e.g., 1 µM) with human liver microsomes in a buffer.

-

Initiate the metabolic reaction by adding NADPH.

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a solvent like acetonitrile.

-

Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.[22]

-

Data Analysis : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance. This data helps predict the compound's in vivo clearance and dosing frequency.

-

Conclusion and Future Directions

Fluorophenylpiperazines represent a promising class of compounds for the treatment of anxiety and depression due to their potential for dual-action pharmacology, engaging both serotonin receptors and transporters. The arylpiperazine scaffold provides a flexible platform for synthetic modification, allowing for the fine-tuning of potency and selectivity.[2] The preclinical workflow detailed in this guide provides a robust framework for identifying and characterizing novel candidates. Future research should focus on optimizing BBB penetration, minimizing off-target effects, and exploring the therapeutic potential of this class in clinical trials to validate the preclinical findings.

References

-

Animal models for screening anxiolytic-like drugs: a perspective - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Borsini, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 1(1), 1. Retrieved February 23, 2026, from [Link]

-

Griebel, G., & Holmes, A. (2013). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 15(2), 143–157. Retrieved February 23, 2026, from [Link]

-

In vivo and in vitro models of Depression. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved February 23, 2026, from [Link]

-

Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. Retrieved February 23, 2026, from [Link]

-

Chatterjee, M., et al. (2010). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and Their Affinities for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 53(17), 6449–6461. Retrieved February 23, 2026, from [Link]

-

1-(4-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 885–893. Retrieved February 23, 2026, from [Link]

-

1-(2-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. Retrieved February 23, 2026, from [Link]

-

para-Fluorophenylpiperazine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

para-Fluorophenylpiperazine. (n.d.). WikiMed. Retrieved February 23, 2026, from [Link]

-

Alfonsino, E., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(3), 118-132. Retrieved February 23, 2026, from [Link]

-

Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 970–990. Retrieved February 23, 2026, from [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. Retrieved February 23, 2026, from [Link]

-

Di-Filippo, M. R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928–4934. Retrieved February 23, 2026, from [Link]

-

López-Muñoz, F., & Alamo, C. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 296-304. Retrieved February 23, 2026, from [Link]

-

Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry, 35(13), 2369–2374. Retrieved February 23, 2026, from [Link]

-

Mathew, B., & Suresh, J. (2020). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Retrieved February 23, 2026, from [Link]

-

van der Velde, V., et al. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved February 23, 2026, from [Link]

-

de-Oliveira, A. C., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 1163–1169. Retrieved February 23, 2026, from [Link]

-

de-Oliveira, A. C., et al. (2022). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. European Journal of Pharmacology, 915, 174693. Retrieved February 23, 2026, from [Link]

-

5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 23, 2026, from [Link]

-

de-Souza, G. C., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 401, 113066. Retrieved February 23, 2026, from [Link]

-

Keren-Raifman, T., et al. (2017). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of Biological Chemistry, 292(41), 16990–17001. Retrieved February 23, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen, 14(1), e202500366. Retrieved February 23, 2026, from [Link]

-

de-Melo, T. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5174. Retrieved February 23, 2026, from [Link]

-

Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review. (2024). Cureus, 16(6), e62768. Retrieved February 23, 2026, from [Link]

-

Greenwood, B. N., et al. (2022). Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis. Behavioural Brain Research, 428, 113883. Retrieved February 23, 2026, from [Link]

-

Details for Piperazines. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 23, 2026, from [Link]

-

Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7013. Retrieved February 23, 2026, from [Link]

-

Šakić, D., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1145–1163. Retrieved February 23, 2026, from [Link]

-

Different piperazine derivatives in clinical studies against different kind of depressive disorders. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Webb, M. E., et al. (2024). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology, 242, 109756. Retrieved February 23, 2026, from [Link]

-

Piperazine designer drugs of abuse. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Singh, A., & Kaur, S. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 9(7). Retrieved February 23, 2026, from [Link]

-

Fava, M., et al. (2000). Efficacy of fluvoxamine in the treatment of major depression with comorbid anxiety disorders. The Journal of Clinical Psychiatry, 61(1), 27–30. Retrieved February 23, 2026, from [Link]

-

Phenelzine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

P-V, C., et al. (2023). The Antidepressant Action of Fluoxetine Involves the Inhibition of Dlx5/6 in Cortical GABAergic Neurons through a TrkB-Dependent Pathway. International Journal of Molecular Sciences, 24(21), 15949. Retrieved February 23, 2026, from [Link]

-

Wesołowska, A., & Jad-wiga, A. (2022). The Potential of Selected Plants and Their Biologically Active Molecules in the Treatment of Depression and Anxiety Disorders. Molecules, 27(23), 8145. Retrieved February 23, 2026, from [Link]

Sources

- 1. journaljamps.com [journaljamps.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. researchgate.net [researchgate.net]

- 5. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. para-Fluorophenylpiperazine [medbox.iiab.me]

- 7. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 14. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wjgnet.com [wjgnet.com]

- 19. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Identification of active metabolites of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

An In-Depth Technical Guide to the Identification and Characterization of Active Metabolites of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Introduction

The journey of a drug candidate from discovery to clinical application is a complex process where a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. A critical aspect of this is the identification and characterization of its metabolites. Metabolites, the products of the body's biotransformation of a drug, can have significant implications for the parent compound's efficacy, safety, and overall therapeutic profile.[1] They can be inactive, possess similar activity to the parent drug, exhibit a different pharmacological profile, or even be responsible for adverse effects.[1] Therefore, early identification of active metabolites is not just a regulatory requirement but a strategic imperative in drug development.[2]

This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations for identifying the active metabolites of this compound, a representative arylpiperazine derivative. Arylpiperazines are a significant class of compounds in medicinal chemistry, with applications as antipsychotics, antidepressants, and anxiolytics.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounding protocols in scientific rationale and regulatory expectations.

Section 1: The Metabolic Landscape of Arylpiperazines

Before embarking on experimental work, a foundational understanding of the likely metabolic pathways for the compound class is essential. This allows for the prediction of potential metabolites and the design of targeted analytical strategies.[5]

Predicted Metabolic Pathways

Arylpiperazine derivatives are known to undergo extensive metabolism, primarily driven by Cytochrome P450 (CYP) enzymes in the liver.[3][6] The most common metabolic transformations for this class of compounds include:

-

N-dealkylation: This is a major metabolic route for many arylpiperazines, involving the cleavage of the N-dealkylation substituent from the piperazine ring.[3][6] For our target molecule, this would involve the removal of the cyclopropyl group, yielding 1-(3-fluorophenyl)piperazine. This reaction is often mediated by CYP3A4.[3][6]

-

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, a common reaction catalyzed by CYP2D6.[3] The position of the fluorine atom may influence the site of hydroxylation on the aromatic ring.

-

Piperazine Ring Oxidation: The piperazine ring itself can be a site of metabolism, leading to the formation of various oxidized products, including lactams.

-

Cyclopropyl Ring Oxidation: The cyclopropyl group may also undergo hydroxylation or ring-opening reactions.

These primary (Phase I) metabolites can then undergo further (Phase II) conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Regulatory Framework: Metabolites in Safety Testing (MIST)

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on the safety testing of drug metabolites.[7][8] The "Metabolites in Safety Testing" (MIST) guidance stipulates that human metabolites that are observed at exposures greater than 10% of the total drug-related material in circulation at steady state should be identified and evaluated for safety.[9] Furthermore, the exposure to these metabolites in preclinical toxicology species should be at least as high as the exposure in humans.[10] If a major human metabolite is not adequately covered in animal safety studies (a "disproportionate drug metabolite"), further nonclinical toxicity studies on that metabolite may be required.[7][11] This underscores the importance of early metabolite profiling in both humans and toxicology species.

Section 2: A Strategic Workflow for Active Metabolite Identification

A systematic and tiered approach is crucial for efficiently identifying and characterizing active metabolites. The strategy begins with broad in vitro screening to generate and identify all potential metabolites, followed by targeted testing of their biological activity and subsequent in vivo confirmation.

Caption: Strategic workflow for active metabolite identification.

Section 3: In Vitro Metabolism Models: Protocols and Rationale

In vitro systems are the cornerstone of early metabolism studies, providing a controlled environment to generate metabolites using human-derived materials.[7]

Human Liver Microsomes (HLM) Stability Assay

-

Expertise & Experience: The HLM assay is often the first step in metabolism screening.[12] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[13] This assay is cost-effective and has high throughput, making it ideal for determining a compound's intrinsic clearance and for generating a preliminary profile of its Phase I metabolites.[12][13] The inclusion of the cofactor NADPH is essential, as it is required for CYP enzyme activity.[14]

-

Experimental Protocol: HLM Stability

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[12]

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation: Start the reaction by adding an NADPH-regenerating system.[13][14] A negative control without the NADPH system should be run in parallel to assess for non-enzymatic degradation.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[12]

-

Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[14]

-

Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound and identify metabolites.[14]

-

-

Data Presentation: HLM Stability Results (Hypothetical)

Parameter Value Incubation Time (min) % Parent Remaining 0 100 5 85 15 60 30 35 60 10 Calculated Half-Life (t½) 25.2 min | Intrinsic Clearance (Clint) | 55.0 µL/min/mg protein |

Cryopreserved Human Hepatocytes Assay

-

Expertise & Experience: While microsomes are excellent for studying Phase I metabolism, they lack the complete enzymatic machinery of a liver cell. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolizing enzymes, as well as transporters.[15][16] This allows for a more comprehensive picture of a drug's metabolic fate, including the formation of conjugated metabolites. Using plated hepatocytes allows for longer incubation times, which is particularly useful for slowly metabolized compounds.[17]

-

Experimental Protocol: Plated Hepatocyte Metabolism

-

Cell Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them on collagen-coated plates.[15] Allow the cells to attach and form a monolayer for several hours or overnight.

-

Dosing: Prepare a dosing solution of the test compound (e.g., 1 µM) in serum-free incubation medium. Remove the plating medium from the cells and add the dosing solution.

-

Incubation: Incubate the plates at 37°C in a humidified incubator. Collect samples of the medium and/or cell lysates at various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Quenching: Stop the metabolic reactions by adding ice-cold acetonitrile to the collected samples.

-

Processing and Analysis: Process the samples as described in the HLM protocol (centrifugation) and analyze the supernatant by LC-HR-MS to identify both Phase I and Phase II metabolites.

-

Section 4: Advanced Analytical Characterization

Once metabolites are generated in vitro, their structures must be elucidated. This is a multi-step process that relies heavily on mass spectrometry and, for definitive confirmation, NMR.

High-Resolution Mass Spectrometry (HR-MS)

-

Expertise & Experience: HR-MS is the primary tool for metabolite profiling.[18][19] It provides highly accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites.[18] Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, and the resulting fragmentation patterns provide crucial information about their structure.[20] For arylpiperazine compounds, characteristic fragmentation patterns often involve cleavage of the piperazine ring and the bonds connecting it to the substituent groups.[21][22]

Caption: Data analysis workflow for HR-MS based metabolite ID.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: While MS/MS can provide strong evidence for a metabolite's structure, it often cannot distinguish between isomers (e.g., hydroxylation at different positions on the phenyl ring). NMR spectroscopy is the definitive method for unambiguous structure elucidation.[23][24][25] Techniques like 1D ¹H NMR provide information on the chemical environment of protons, while 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the complete chemical structure by establishing connectivity between atoms.[26][27] The main challenge with NMR is that it requires a larger amount of isolated material compared to MS.[25]

Section 5: Screening for Pharmacological Activity

Identifying the structure of a metabolite is only half the battle; determining if it is pharmacologically active is the next critical step.[28] This is typically done by screening the metabolite in the same in vitro assays used to characterize the parent drug.

Receptor Binding Assays

-

Expertise & Experience: Given that many arylpiperazines target neurotransmitter receptors, a receptor binding assay is a logical first step to assess activity.[29] These assays measure the affinity of a compound for a specific receptor target. By comparing the binding affinity (Ki) of the metabolite to that of the parent compound, we can determine if it retains, loses, or gains potency at the target.

-

Experimental Protocol: Radioligand Binding Assay

-

Preparation: Prepare cell membranes expressing the target receptor (e.g., human 5-HT2A receptor).

-

Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound (parent drug or isolated metabolite).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Data Presentation: Receptor Binding Affinities (Hypothetical)

Compound Target Receptor Ki (nM) Parent Drug 5-HT2A 5.2 M1 (N-dealkylation) 5-HT2A 150.8 M2 (Aromatic Hydroxylation) 5-HT2A 4.8 | M3 (Piperazine Oxidation) | 5-HT2A | >10,000 |

Cell-Based Functional Assays

-

Expertise & Experience: High binding affinity does not always translate to functional activity. A cell-based functional assay is necessary to determine if a metabolite acts as an agonist, antagonist, or inverse agonist at the target receptor.[30] These assays measure a biological response downstream of receptor binding, such as changes in intracellular calcium or cyclic AMP levels.

-

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Culture cells stably expressing the target receptor (e.g., 5-HT2A, which signals through Gq and leads to calcium release).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of the test compound (parent or metabolite) to the cells.

-

Measurement: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

Analysis: Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

-

-

Data Presentation: Functional Activity (Hypothetical)

Compound Assay EC50 (nM) Emax (% of Control Agonist) Parent Drug 5-HT2A Calcium Flux 12.5 95% (Agonist) M1 (N-dealkylation) 5-HT2A Calcium Flux 450.2 25% (Partial Agonist) M2 (Aromatic Hydroxylation) 5-HT2A Calcium Flux 10.8 98% (Agonist) | M3 (Piperazine Oxidation) | 5-HT2A Calcium Flux | No activity | No activity |

Based on this hypothetical data, the hydroxylated metabolite (M2) is identified as a major active metabolite, retaining both high binding affinity and functional activity comparable to the parent drug.

Conclusion

The identification of active metabolites is a multifaceted process that integrates predictive science, in vitro biochemistry, advanced analytical chemistry, and pharmacology. For a compound like this compound, a systematic approach starting with well-established in vitro models like human liver microsomes and hepatocytes is critical for generating the full spectrum of potential metabolites. The subsequent application of high-resolution mass spectrometry and NMR spectroscopy allows for their confident structural characterization. Finally, targeted biological assays are essential to determine which of these metabolites contribute to the overall pharmacological profile of the drug. This integrated strategy not only satisfies regulatory requirements but also provides a deeper understanding of the drug's mechanism of action and potential for variability in patient populations, ultimately leading to the development of safer and more effective medicines.

References

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link][7][10]

-

Gao, H. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link][20]

-

Jain, M., & Kumar, P. (n.d.). An overview on NMR spectroscopy based metabolomics. ResearchGate. [Link][23]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link][21]

-

Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link][8]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link][24]

-

Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research. [Link][5]

-

BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link][15]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link][14]

-

van der Zwan, G., et al. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. [Link][25]

-

Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. PMC. [Link][26]

-

Shefali, P. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link][9]

-

U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link][10]

-

Hypha Discovery. (n.d.). Structure Elucidation by NMR. [Link][27]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link][22]

-

Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link][31]

-

Colitti, C., et al. (2025). Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. Current Protocols. [Link][16]

-

Wang, Y., et al. (2024). Active metabolites combination therapies: towards the next paradigm for more efficient and more scientific Chinese medicine. Frontiers in Pharmacology. [Link][30]

-

Mehta, L., et al. (2021). Metabolite Detection and Profiling Using Analytical Methods. Current Pharmaceutical Analysis. [Link][32]

-

Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link][33]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. [Link][12]

-

Kaltia, S., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. [Link][34]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link][35]

-

Mao, S. A., et al. (2021). An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation. Journal of Visualized Experiments. [Link][37]

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. [Link][3]

-

Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. [Link][18]

-

Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. [Link][38]

-

ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. [Link][39]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link][13]

-

ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link][6]

-

Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. [Link][19]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris. [Link][29]

-

de Zwart, L., et al. (2017). Metabolite profiling in early clinical drug development: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology. [Link][2]

-

Ahlqvist, M., et al. (2025). Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. ChemRxiv. [Link][40]

-

Creative Biolabs. (n.d.). Metabolite Profiling & Identification. [Link][41]

-

Clish, C. B. (2019). Identification of bioactive metabolites using activity metabolomics. PMC. [Link][28]

-

Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link][42]

-

Patti, G. J. (2018). Metabolomics activity screening for identifying metabolites that modulate phenotype. PMC. [Link][44]

-

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link][4]

-

GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link][45]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link][46]

Sources

- 1. Overview of Active Metabolites - Creative Proteomics [creative-proteomics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. mercell.com [mercell.com]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 15. bdj.co.jp [bdj.co.jp]

- 16. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 22. researchgate.net [researchgate.net]

- 23. pharmascigroup.us [pharmascigroup.us]

- 24. bionmr.unl.edu [bionmr.unl.edu]

- 25. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 26. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hyphadiscovery.com [hyphadiscovery.com]

- 28. Identification of bioactive metabolites using activity metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hilarispublisher.com [hilarispublisher.com]

- 30. Frontiers | Active metabolites combination therapies: towards the next paradigm for more efficient and more scientific Chinese medicine [frontiersin.org]

- 31. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 32. benthamdirect.com [benthamdirect.com]

- 33. protocols.io [protocols.io]

- 34. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 37. jove.com [jove.com]

- 38. sysrevpharm.org [sysrevpharm.org]

- 39. researchgate.net [researchgate.net]

- 40. chemrxiv.org [chemrxiv.org]

- 41. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]

- 42. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]

- 43. DOT Language | Graphviz [graphviz.org]

- 44. Metabolomics activity screening for identifying metabolites that modulate phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 45. GraphViz Examples and Tutorial [graphs.grevian.org]

- 46. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

Methodological & Application

Synthesis protocol for 1-Cyclopropyl-3-(3-fluorophenyl)piperazine from 3-fluorostyrene

Application Notes & Protocols

Topic: A Modular Synthesis Protocol for 1-Cyclopropyl-3-(3-fluorophenyl)piperazine from 3-Fluorostyrene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, a valuable scaffold in medicinal chemistry. Arylpiperazines are a privileged structure in drug discovery, and this protocol details a robust pathway starting from the readily available industrial chemical, 3-fluorostyrene. The synthesis is logically divided into two primary stages: the construction of the core 2-(3-fluorophenyl)piperazine intermediate and the subsequent selective N-cyclopropylation. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, rationale for reagent selection, and critical parameters for ensuring reaction success and product purity. This guide is designed to be a self-validating system, with defined checkpoints for characterization to ensure the integrity of intermediates and the final compound.

Introduction

The N-arylpiperazine motif is a cornerstone in modern pharmacology, present in a wide array of FDA-approved drugs targeting various therapeutic areas.[1] The specific substitution pattern on the piperazine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The target molecule, this compound, combines a C3-aryl substitution with an N1-cyclopropyl group, features known to influence receptor binding and metabolic stability.

Traditional methods for synthesizing N-arylpiperazines often involve the condensation of an aniline with bis(2-chloroethyl)amine or palladium-catalyzed Buchwald-Hartwig amination.[2][3] However, for C-arylpiperazines, a different strategy is required. This protocol outlines a de novo construction of the heterocyclic ring, beginning with the functionalization of 3-fluorostyrene. This approach offers modularity and control over the substitution pattern.

Overall Synthetic Workflow

The synthesis proceeds through a five-step sequence, which is outlined below. The initial phase focuses on building the core heterocyclic structure, followed by the final alkylation to introduce the cyclopropyl moiety.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 2-(3-Fluorophenyl)piperazine

This section details the construction of the core piperazine ring substituted at the C2 position (which becomes C3 in the final product's IUPAC name) with the 3-fluorophenyl group.

Step 1: Epoxidation of 3-Fluorostyrene

-

Principle & Rationale: The synthesis commences with the epoxidation of the alkene in 3-fluorostyrene. This reaction converts the planar, relatively unreactive C=C bond into a strained, three-membered oxirane ring. This epoxide serves as a versatile electrophilic intermediate, primed for nucleophilic attack in the subsequent step. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe reagent for this transformation, typically affording high yields.

-

Detailed Protocol:

-

Dissolve 3-fluorostyrene (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq, ~77% purity) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

-

Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-fluorophenyl)oxirane, which can often be used in the next step without further purification.

-

-

Self-Validation: Confirm product formation via ¹H NMR (disappearance of vinyl protons, appearance of oxirane ring protons) and MS.

Step 2: Regioselective Ring-Opening with Azide

-

Principle & Rationale: The epoxide is opened with sodium azide to introduce the first of two nitrogen atoms required for the piperazine ring. The azide ion acts as an excellent nucleophile and a protected form of a primary amine. The reaction is performed in a protic solvent mixture (e.g., ethanol/water) with ammonium chloride as a mild acid catalyst. Nucleophilic attack occurs preferentially at the less sterically hindered benzylic carbon (C2), leading to the formation of 2-azido-1-(3-fluorophenyl)ethanol.

-

Detailed Protocol:

-

To a solution of crude 2-(3-fluorophenyl)oxirane (1.0 eq) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-azido-1-(3-fluorophenyl)ethanol.

-

-

Self-Validation: Characterize the azido alcohol by IR spectroscopy (strong azide stretch ~2100 cm⁻¹), ¹H NMR, and ¹³C NMR.

Step 3 & 4: Reductive Cyclization to Form the Piperazine Ring

-

Principle & Rationale: This two-stage, one-pot sequence first reduces the azide to a primary amine and then builds the piperazine ring.

-

Diketopiperazine Formation: The resulting 1,2-amino alcohol is not directly cyclized. Instead, a more robust method is employed by first forming a stable intermediate. The 1-(3-fluorophenyl)ethane-1,2-diamine, formed in situ via hydrogenation, reacts with diethyl oxalate. This condensation reaction forms a stable, cyclic diamide known as a 2,3-diketopiperazine.

-

Reduction to Piperazine: The diketopiperazine is a robust intermediate that can be isolated and purified. The final step in forming the piperazine ring is the complete reduction of both amide carbonyl groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, yielding the desired 2-(3-fluorophenyl)piperazine.

-

-

Detailed Protocol:

-

Hydrogenation: Dissolve 2-azido-1-(3-fluorophenyl)ethanol (1.0 eq) in methanol. Add palladium on carbon (10 wt%, 0.05 eq).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate to obtain crude 1-(3-fluorophenyl)ethane-1,2-diamine.

-

Diketopiperazine Formation: Immediately dissolve the crude diamine in absolute ethanol. Add diethyl oxalate (1.1 eq) and a catalytic amount of sodium ethoxide.

-

Heat the mixture to reflux for 6 hours. A precipitate of the diketopiperazine should form.

-

Cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry to obtain 3-(3-fluorophenyl)piperazine-2,5-dione.

-

Reduction: Carefully add the dried diketopiperazine (1.0 eq) in portions to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, heat the suspension to reflux for 8-10 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate to yield crude 2-(3-fluorophenyl)piperazine. Purify by column chromatography or distillation under reduced pressure.

-

-

Self-Validation: Confirm the structure of the piperazine intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: N-Cyclopropylation to Yield this compound

This final stage introduces the cyclopropyl group onto the piperazine nitrogen.

Caption: Alkylation occurs at the less sterically hindered N1 nitrogen.

Step 5: Selective N-Alkylation

-

Principle & Rationale: The final step is a nucleophilic substitution (Sₙ2) reaction. The piperazine intermediate has two secondary amines (N1 and N4). The N1 nitrogen is less sterically hindered than the N4 nitrogen, which is adjacent to the bulky 3-fluorophenyl group. Therefore, alkylation with (bromomethyl)cyclopropane is expected to occur preferentially at the N1 position.[4][5] A mild inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving it to completion.

-

Detailed Protocol:

-

In a round-bottom flask, combine 2-(3-fluorophenyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.

-

Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

-

Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography (silica gel, DCM/methanol gradient) to obtain this compound as a pure substance.

-

-

Final Product Characterization: The identity and purity of the final compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Data Summary Table

| Step | Reaction | Key Reagents | Equiv. | Solvent | Time (h) | Temp (°C) | Expected Yield |